4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone

Vue d'ensemble

Description

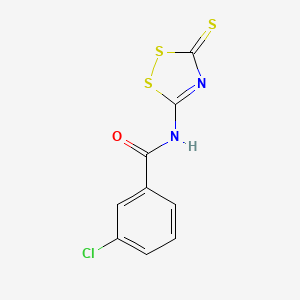

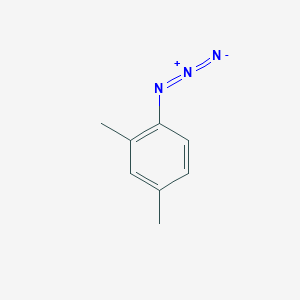

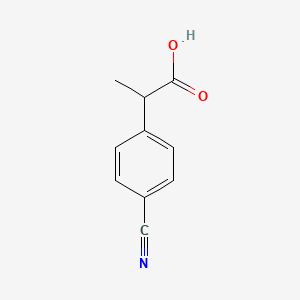

4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone is a chemical compound with the linear formula C15H9ClN2O3 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone consists of a quinolinone backbone with a phenylmethyl group at the 1-position, a nitro group at the 3-position, and a chlorine atom at the 4-position .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone are not available, nitro compounds in general can undergo a variety of reactions. For instance, they can be reduced to amines, or participate in nucleophilic substitution reactions .Applications De Recherche Scientifique

Fluorescent Properties and Cytotoxicity

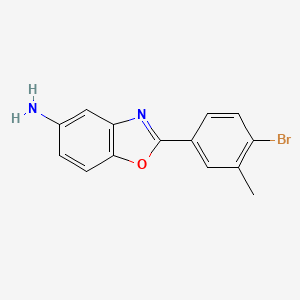

- Fluorescent Properties : A study by Trávníček et al. (2014) synthesized Schiff bases derived from quinolinone, demonstrating fluorescent properties. Compound 6 showed the strongest intensity in both solid phase and solution, with a quantum yield of 3.6%.

- Cytotoxicity Testing : The same study evaluated in vitro cytotoxicity against human osteosarcoma (HOS) and breast adenocarcinoma (MCF7) cell lines, finding no activity up to 50 µM concentration.

Chemical Synthesis and Structural Analysis

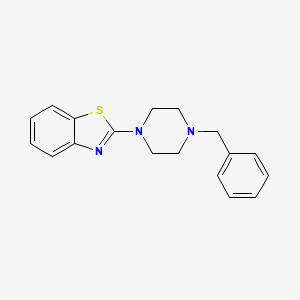

- Synthesis of Novel Derivatives : Abass (2000) explored the synthesis of novel 4-pyrazolylquinolinone derivatives, demonstrating the versatility of quinolinone in chemical synthesis Abass (2000).

- Structural Characterization : Michelini et al. (2019) analyzed two novel quinolinone structures with bromine and nitrobenzyl ligands, emphasizing their usefulness as molecular building blocks in various fields like pharmacy and engineering Michelini et al. (2019).

Pharmaceutical and Medicinal Applications

- Antibacterial Activity : Chabukswar et al. (2012) synthesized 4-chloro-2-phenyl quinoline derivatives and tested their antibacterial activity, finding significant inhibitory activity against various bacteria, including multidrug-resistant strains Chabukswar et al. (2012).

- Cancer Research : Beker and Yıldırım (2021) provided an overview of quinolinone-based compounds, highlighting their potential in anticancer research. They emphasized the relationship between structure and anticancer activity Beker and Yıldırım (2021).

Propriétés

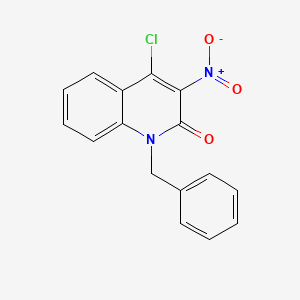

IUPAC Name |

1-benzyl-4-chloro-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-14-12-8-4-5-9-13(12)18(16(20)15(14)19(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQZIJMSKXXKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3036556.png)

![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)

![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)